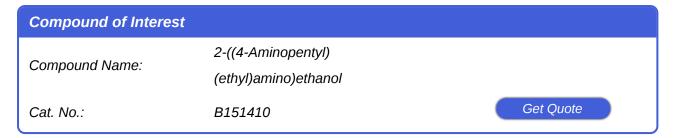


Comparative Analysis of 2-((4-Aminopentyl) (ethyl)amino)ethanol Analogs in Research

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of **2-((4-Aminopentyl) (ethyl)amino)ethanol** and its analogs, focusing on their performance in a research context, primarily as side chains for 4-aminoquinoline-based antimalarial agents. The data presented is extrapolated from structure-activity relationship (SAR) studies on compounds where these moieties are integral to biological activity.

Introduction

2-((4-Aminopentyl)(ethyl)amino)ethanol is a key structural component, most notably recognized as the side chain of the antimalarial and antirheumatic drug, hydroxychloroquine. The characteristics of this amino alcohol side chain are crucial for the drug's pharmacokinetic and pharmacodynamic properties, including its accumulation in the acidic food vacuole of the malaria parasite and its interaction with heme.[1] Modifications to this side chain have been a significant focus of medicinal chemistry research to overcome drug resistance and enhance therapeutic efficacy. This guide summarizes the findings from various studies that have synthesized and evaluated analogs of this critical pharmacophore.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro antiplasmodial activity (IC50 values) of various 4-aminoquinoline analogs. The activity of these compounds is largely influenced by the structure



of the amino alcohol side chain, which is an analog of **2-((4-Aminopentyl) (ethyl)amino)ethanol**. The data is presented to highlight the impact of specific structural modifications on the core moiety.

Table 1: Analogs with Modified Chain Length and Substitution



Compound ID	Side Chain Structure	P. falciparum Strain	IC50 (nM)	Reference
Chloroquine	N,N-diethyl-1,4- pentanediamine	3D7 (sensitive)	9.8	[2]
Chloroquine	N,N-diethyl-1,4- pentanediamine	K1 (resistant)	255	[3]
Hydroxychloroqui ne	2-((4- aminopentyl) (ethyl)amino)eth anol	3D7 (sensitive)	-	
Hydroxychloroqui ne	2-((4- aminopentyl) (ethyl)amino)eth anol	K1 (resistant)	-	
Analog 1	N-(7- chloroquinolin-4- yl)-N'-methyl-N'- (prop-2-yn-1- yl)propane-1,3- diamine	3D7 (sensitive)	12.5	[4]
Analog 1	N-(7- chloroquinolin-4- yl)-N'-methyl-N'- (prop-2-yn-1- yl)propane-1,3- diamine	K1 (resistant)	48.3	[4]
Analog 2	N-(7- chloroquinolin-4- yl)-N'- (cyclopropylmeth yl)-N'- methylpropane- 1,3-diamine	3D7 (sensitive)	10.2	[4]



Analog 2	N-(7- chloroquinolin-4- yl)-N'- (cyclopropylmeth yl)-N'- methylpropane- 1,3-diamine	K1 (resistant)	40.1	[4]
Analog 3	N-(7- chloroquinolin-4- yl)-N'-ethyl-N'- (prop-2-yn-1- yl)propane-1,3- diamine	3D7 (sensitive)	15.1	[4]
Analog 3	N-(7- chloroquinolin-4- yl)-N'-ethyl-N'- (prop-2-yn-1- yl)propane-1,3- diamine	K1 (resistant)	55.6	[4]

Table 2: Analogs with Cyclic Moieties on the Side Chain



Compound ID	Side Chain Structure	P. falciparum Strain	IC50 (nM)	Reference
Analog 4	7-chloro-4-(3-(4- (prop-2-yn-1- yl)piperazin-1- yl)propylamino)q uinoline	3D7 (sensitive)	20.3	[4]
Analog 4	7-chloro-4-(3-(4- (prop-2-yn-1- yl)piperazin-1- yl)propylamino)q uinoline	K1 (resistant)	75.8	[4]
Analog 5	4-(3-(4- (cyclopropylmeth yl)piperazin-1- yl)propylamino)-7 -chloroquinoline	3D7 (sensitive)	18.9	[4]
Analog 5	4-(3-(4- (cyclopropylmeth yl)piperazin-1- yl)propylamino)-7 -chloroquinoline	K1 (resistant)	69.2	[4]
Analog 6	7-chloro-4-((1- (prop-2-yn-1- yl)piperidin-4- yl)methylamino)q uinoline	3D7 (sensitive)	25.4	[4]
Analog 6	7-chloro-4-((1- (prop-2-yn-1- yl)piperidin-4- yl)methylamino)q uinoline	K1 (resistant)	90.1	[4]



Experimental Protocols

The following are generalized methodologies for the key experiments cited in the referenced literature.

General Synthesis of 4-Aminoquinoline Analogs with Modified Side Chains

A common synthetic route involves the condensation of 4,7-dichloroquinoline with the desired amino alcohol side chain analog.[5]

Step 1: Synthesis of the Amino Alcohol Side Chain Analog The synthesis of the side chain can vary depending on the desired modifications. For example, N-alkylation of a primary amine with a suitable alkyl halide followed by reaction with an epoxide can introduce the hydroxyethyl group.

Step 2: Condensation Reaction 4,7-dichloroquinoline is reacted with an excess of the desired amino alcohol side chain analog in a high-boiling solvent such as phenol or under neat conditions at elevated temperatures (e.g., 120-160 °C).

Step 3: Purification The crude product is typically purified by column chromatography on silica gel, followed by recrystallization or salt formation to yield the final compound.

In Vitro Antiplasmodial Activity Assay

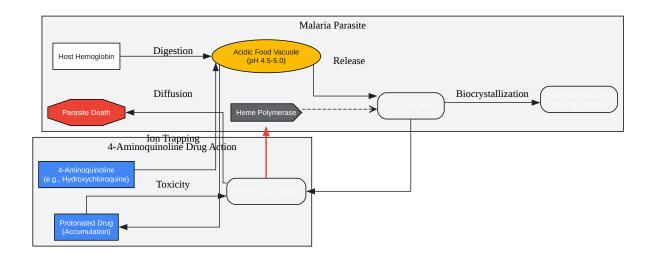
The in vitro activity of the synthesized compounds against P. falciparum is commonly assessed using a SYBR Green I-based fluorescence assay.

- 1. Parasite Culture: P. falciparum strains (e.g., 3D7 and K1) are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
- 2. Drug Susceptibility Assay:
- Asynchronous parasite cultures are incubated with serial dilutions of the test compounds in 96-well plates for 72 hours.



- After incubation, the plates are frozen to lyse the red blood cells.
- A lysis buffer containing SYBR Green I is added to each well.
- The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
- 3. Data Analysis:
- The IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.

Mandatory Visualization Signaling Pathway: Mechanism of Action of 4Aminoquinoline Antimalarials



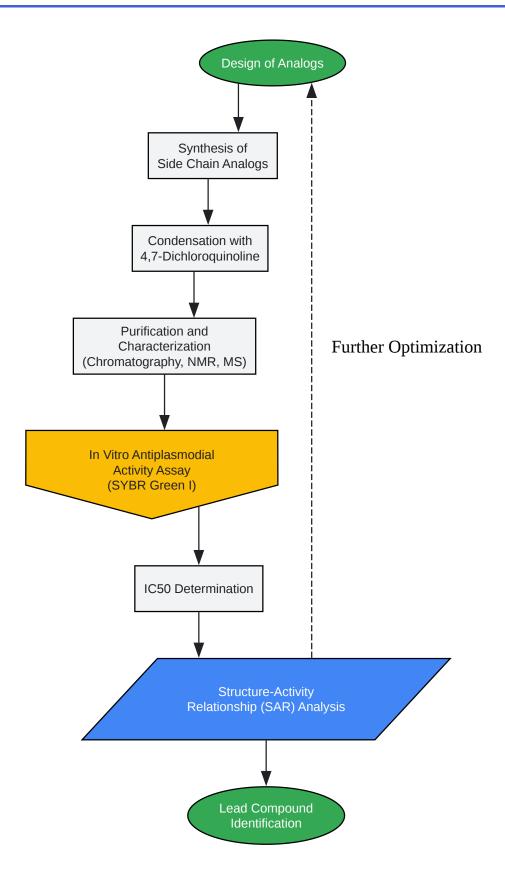
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Caption: Mechanism of action of 4-aminoquinoline antimalarials.

Experimental Workflow: Synthesis and Evaluation of Analogs





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Caption: General experimental workflow for analog synthesis and evaluation.



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